

# Application Notes and Protocols for dCeMM2 CRISPR Resistance Screens

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Compound of Interest		
Compound Name:	dCeMM2	
Cat. No.:	B15620477	Get Quote

# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting CRISPR-Cas9 based genetic screens to identify mechanisms of resistance to **dCeMM2**, a molecular glue degrader that induces the degradation of cyclin K.

### Introduction

dCeMM2 is a small molecule that functions as a "molecular glue," inducing the proximity of the CDK12-cyclin K complex to the CRL4B E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, resulting in cell cycle arrest and apoptosis in sensitive cancer cell lines.[1][2][3][4] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. CRISPR-based functional genomics screens are powerful tools to systematically interrogate the genome and identify gene knockouts that confer resistance to dCeMM2, thereby elucidating the compound's mechanism of action and potential resistance pathways.

### **Principle of the Assay**

A pooled CRISPR knockout screen is used to identify genes whose loss of function confers resistance to **dCeMM2**. A population of Cas9-expressing cells is transduced with a lentiviral library of single guide RNAs (sgRNAs) targeting thousands of genes. Each cell receives a single sgRNA, which directs the Cas9 nuclease to a specific genomic locus, creating a gene

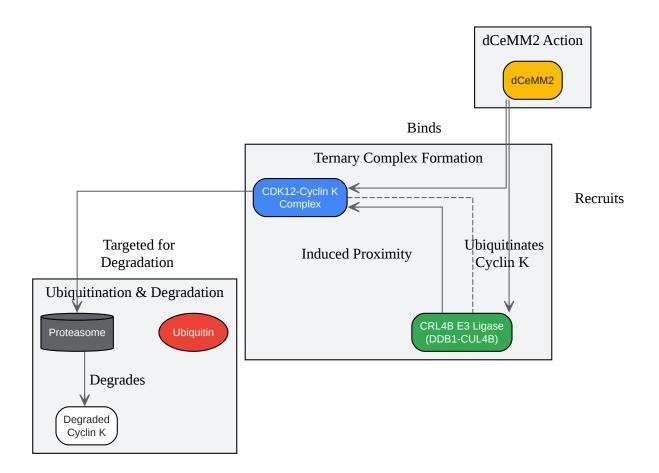


knockout. The population of knockout cells is then treated with **dCeMM2** at a concentration that is cytotoxic to the parental cells. Cells with gene knockouts that confer resistance to **dCeMM2** will survive and proliferate, leading to an enrichment of the corresponding sgRNAs in the surviving cell population. Deep sequencing of the sgRNA cassette from the initial and final cell populations allows for the identification of enriched sgRNAs, thereby pinpointing the genes whose loss confers resistance.

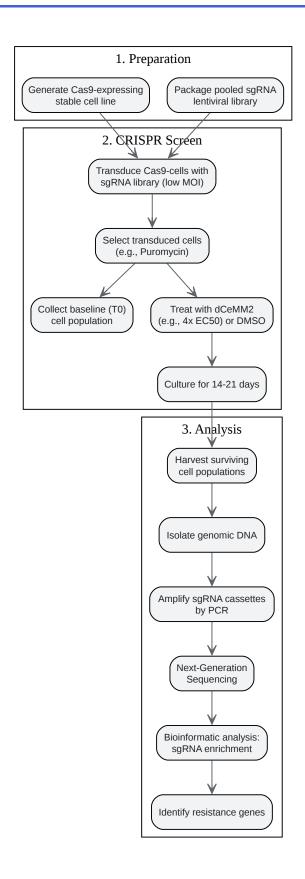
## Signaling Pathway of dCeMM2 Action

The following diagram illustrates the proposed mechanism of action for **dCeMM2**, leading to the degradation of Cyclin K.









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